6-(3-Cyanophenyl)-2-fluoropyridine-3-sulfonyl fluoride

Lipophilicity MedChem Drugability

Fragment-based screening against oncogenic GTPases (Ral, KRAS) often stalls when covalent warheads lack tunable reactivity and solubility. This meta-cyanophenyl sulfonyl fluoride solves both: the SuFEx-compatible SO2F warhead selectively targets tyrosine residues (Tyr-82 in RalA, Tyr-64 in KRAS), while the nitrile provides additional polar contacts for affinity optimization. Unlike sulfonyl chlorides, the SO2F group offers superior aqueous stability without sacrificing SuFEx diversification potential. • LogP 2.42, TPSA 70.82 - within CNS drug-like property space • SuFEx diversification to sulfonamides, sulfamates & sulfamides; nitrile remains unaffected • Lower LogP than non-cyano analogs (2.42 vs. 2.8) for lead lipophilicity tuning • Ideal for fragment library expansion and PROTAC linker attachment via SuFEx chemistry

Molecular Formula C12H6F2N2O2S
Molecular Weight 280.25 g/mol
Cat. No. B13211723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Cyanophenyl)-2-fluoropyridine-3-sulfonyl fluoride
Molecular FormulaC12H6F2N2O2S
Molecular Weight280.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=NC(=C(C=C2)S(=O)(=O)F)F)C#N
InChIInChI=1S/C12H6F2N2O2S/c13-12-11(19(14,17)18)5-4-10(16-12)9-3-1-2-8(6-9)7-15/h1-6H
InChIKeyZYROOBVSTWJHJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Cyanophenyl)-2-fluoropyridine-3-sulfonyl fluoride: Overview


6-(3-Cyanophenyl)-2-fluoropyridine-3-sulfonyl fluoride (CAS 2060040-66-4) is a heteroaryl sulfonyl fluoride featuring a 2-fluoropyridine core with a meta-cyanophenyl substituent at the 6-position and a sulfonyl fluoride electrophile at the 3-position . This substitution pattern uniquely combines a SuFEx-compatible warhead with a hydrogen-bond-accepting nitrile, placing it within the class of aryl sulfonyl fluoride covalent fragments that have shown utility in targeting tyrosine residues in Ral and KRAS GTPases [1].

Why Generic Substitution Fails


In the class of 6-aryl-2-fluoropyridine-3-sulfonyl fluorides, the precise position of the cyano substituent (meta vs. para) and the presence or absence of a nitrile group are not trivial variations. Computational data from the target compound (LogP 2.42, 4 H-bond acceptors) differ from the para-cyano isomer (CAS 2060026-98-2) and the non-cyano 2-fluoro-6-(2-fluorophenyl) variant [1], leading to distinct solubility profiles and target engagement potential. Furthermore, the sulfonyl fluoride warhead offers aqueous stability superior to sulfonyl chlorides, but with reactivity demands that vary across heterocyclic scaffolds [2]. These differences preclude simple in-class interchange without re-optimization.

Quantitative Differentiation Evidence


Lipophilicity Reduction by Meta-Cyanophenyl Substitution

The target compound's computed LogP is 2.42 (Leyan platform) , while the closely related non-cyano analog 2-fluoro-6-(2-fluorophenyl)pyridine-3-sulfonyl fluoride has an experimental XLogP3-AA of 2.8 (PubChem) [1]. The addition of the meta-cyano group reduces lipophilicity by Δ=0.38 log units, favoring aqueous solubility and potentially reducing phospholipidosis risk.

Lipophilicity MedChem Drugability

Streamlined Hydrogen-Bond Acceptor Profile

The target compound presents 4 hydrogen-bond acceptors (Leyan) , whereas the non-cyano analog 2-fluoro-6-(2-fluorophenyl)pyridine-3-sulfonyl fluoride has 6 (PubChem) [1]. The reduced acceptor count (Δ=2) is due to the cyano group replacing a fluorophenyl ring, streamlining the molecule for defined polar contacts without excessive desolvation penalty.

Hydrogen Bond Acceptor MedChem Target Engagement

Sulfonyl Fluoride Warhead Aqueous Stability

Heteroaromatic sulfonyl fluorides are substantially more stable towards hydrolysis than the corresponding chlorides. A recent comprehensive study of over 200 compounds established that sulfonyl fluorides resist decomposition by trace water, while sulfonyl chlorides readily hydrolyze [1]. This intrinsic stability ensures consistent electrophile reactivity under physiological conditions.

Covalent Warhead Stability SuFEx

Best-Fit Application Scenarios


Covalent Fragment Screening Against GTPases

The compound's sulfonyl fluoride warhead can form covalent bonds with tyrosine residues (e.g., Tyr-82 in RalA, Tyr-64 in KRAS) as demonstrated by the aryl sulfonyl fluoride class [1]. The meta-cyanophenyl group provides additional polar contacts, potentially improving affinity over non-cyano fragments, making it a valuable addition to fragment libraries for screening against oncogenic GTPases.

SuFEx Click Chemistry for Bioconjugation

The sulfonyl fluoride group participates in Sulfur(VI) Fluoride Exchange (SuFEx) reactions with silyl ethers, amines, and phenols, enabling bioisostere replacement and PROTAC linker attachment. The nitrile group remains unaffected under SuFEx conditions, allowing subsequent derivatization.

SAR Expansion of 6-Aryl-2-fluoropyridine Scaffolds

The compound serves as a common intermediate for parallel synthesis of sulfonamides, sulfamates, and sulfamides via SuFEx diversification. Its lower LogP (2.42) compared to non-cyano analogs (2.8) can help fine-tune lead compound lipophilicity without extensive scaffold changes [1].

CNS-Penetrant Covalent Probe Design

With a TPSA of 70.82 and LogP 2.42, the compound falls within the desired property space for CNS drug candidates [1]. This physicochemical profile, combined with the covalent warhead, positions it as a starting point for CNS-targeted covalent inhibitors.

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